molecular formula C29H30NOPS B8196648 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8196648
M. Wt: 471.6 g/mol
InChI Key: RTEPAEFPZJXJEI-QPQHGXMVSA-N
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Description

Chemical Structure and Properties [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide (CAS: 1595319-97-3) is a chiral sulfinamide-phosphine hybrid ligand. Its molecular formula is C27H30NOPS (MW: 451.6 g/mol), featuring a diphenylphosphine group attached to a phenylmethyl backbone and a tert-butylsulfinamide moiety . The stereochemistry at the sulfur (S) and benzylic (S) positions is critical for its enantioselective catalytic activity. This compound is air- and moisture-sensitive, requiring storage under argon .

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEPAEFPZJXJEI-QPQHGXMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Condensation

The Ellman sulfinamide methodology serves as the foundational approach for constructing the stereodefined sulfinamide core. As detailed in Sigma-Aldrich’s technical documentation, tert-butanesulfinamide acts as a chiral ammonia equivalent, enabling diastereoselective imine formation . For the target compound, 2-(diphenylphosphino)benzaldehyde is condensed with (R)-tert-butanesulfinamide under titanium(IV) isopropoxide catalysis (Scheme 1) .

Reaction Conditions

  • Catalyst : Titanium(IV) isopropoxide (3.0 equiv)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 50°C under nitrogen

  • Time : 20 hours

The imine intermediate undergoes reduction with sodium borohydride (NaBH₄) or stereoselective nucleophilic addition to yield the sulfinamide with >95% diastereomeric excess (d.e.) . This method’s efficacy is demonstrated in the synthesis of analogous Ming-Phos ligands, achieving 92% isolated yield .

Key Mechanistic Insight : Titanium coordinates to the sulfinamide’s oxygen and aldehyde’s carbonyl, aligning reactants for syn-addition and ensuring (S)-configuration at the emerging stereocenter .

Palladium-Catalyzed Coupling for Phosphine Integration

The diphenylphosphino-phenylmethyl moiety is introduced via palladium-catalyzed cross-coupling. Aryl halides or triflates react with diphenylphosphine in the presence of Pd(OAc)₂ and ligands like DPEphos (Scheme 2) .

Optimized Parameters

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : DPEphos (10 mol%)

  • Base : Potassium methoxide (KOMe)

  • Solvent : Dichloromethane (DCM) at 25°C

This step achieves quantitative conversion, critical for preserving the sulfinamide’s stereochemical integrity. The protocol avoids phosphine oxidation by maintaining inert conditions and using freshly distilled solvents .

Stereoselective Sulfinamide Formation via Nucleophilic Substitution

Alternative routes employ sulfinyl chlorides and chiral amines. tert-Butanesulfinyl chloride reacts with [(S)-2-(diphenylphosphino)phenyl]phenylmethylamine in dichloromethane, facilitated by triethylamine (Et₃N) (Scheme 3) .

Critical Considerations

  • Amine Basicity : Secondary amines (e.g., (S)-[2-(diphenylphosphino)phenyl]phenylmethylamine) prevent over-sulfonylation.

  • Solvent Polarity : Low-polarity solvents (e.g., DCM) minimize racemization.

  • Temperature : -20°C to 0°C suppresses side reactions.

Yields reach 85–90% with 98% enantiomeric excess (e.e.) when using ultrapure sulfinyl chloride .

Resolution of Racemic Mixtures via Crystallization

For non-stereoselective routes, diastereomeric salt formation resolves racemic mixtures. The sulfinamide is treated with (1R)-(−)-10-camphorsulfonic acid in ethanol, inducing preferential crystallization of the (S,R)-diastereomer (Table 1) .

Table 1. Crystallization Efficiency

Resolving AgentSolventYield (%)d.e. (%)
(1R)-CSAEthanol7899
L-Tartaric acidAcetone6595

Oxidative and Reductive Postmodifications

Post-synthetic modifications adjust oxidation states or introduce functional groups. FeCl₂-mediated oxidative coupling converts thiols to sulfinamides, while Zn-mediated reductions transform sulfonyl chlorides into sulfinates (Scheme 4) .

Notable Limitations :

  • Grignard reagents induce sulfoxide byproducts, necessitating organozinc reagents for clean sulfinamide formation .

  • Over-reduction with LiAlH₄ degrades the phosphine moiety, requiring stoichiometric control .

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

MethodYield (%)d.e. (%)Scalability
Ellman Condensation9299High
Palladium Coupling95-Moderate
Sulfinyl Chloride Route8598High
Reductive Amination7590Low

The Ellman method outperforms others in stereoselectivity and scalability, though Pd-catalyzed coupling offers superior yields for phosphine integration .

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

  • Continuous Flow Systems : To manage exotherms during imine formation.

  • Crystallization Optimization : Anti-solvent (hexane) addition improves diastereomer purity to >99.5% .

  • Catalyst Recycling : Titanium(IV) isopropoxide recovery via distillation reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.

    Substitution: The diphenylphosphino group can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are major products formed during oxidation reactions.

    Reduction: Amines and other reduced derivatives are common products of reduction reactions.

    Substitution: Substituted phosphino derivatives are formed during substitution reactions.

Scientific Research Applications

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions and the synthesis of chiral compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development and the synthesis of bioactive molecules.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal centers, forming complexes that catalyze various chemical reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity. These interactions contribute to the compound’s effectiveness in catalysis and other applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula (MW) CAS Number Key Applications References
[Target Compound] Diphenylphosphine, phenylmethyl C27H30NOPS (451.6) 1595319-97-3 Asymmetric catalysis (Pd, Au)
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide Dicyclohexylphosphine, N-methyl C30H44NOPS (497.7) 2565792-19-8 Improved steric bulk for enantioselective hydrogenation
[S(R)]-N-{(S)-[2-(Diphenylphosphino)phenyl]-(4-methoxyphenyl)methyl}-2-methyl-2-propanesulfinamide 4-Methoxyphenyl substitution C28H32NO2PS (501.6) 1595319-96-2 Enhanced electron-donating effects in cross-coupling
[S(R)]-N-{(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl}-2-methyl-2-propanesulfinamide Biphenyl extension C33H32NOPS (547.7) Increased π-π interactions in asymmetric cycloadditions
[S(R)]-N-{(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl}-2-methyl-2-propanesulfinamide Benzo[d][1,3]dioxole and naphthyl groups C32H30NO3PS (565.7) Au-catalyzed intramolecular cyclizations
[S(R)]-N-{[(S)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)xanthenyl]methyl}-2-methyl-2-propanesulfinamide Xanthene backbone, tert-butyl C38H38NO2PS (659.9) 2160535-59-9 Stabilization of Au complexes in [3+3] cycloadditions

Functional and Catalytic Differences

Steric and Electronic Effects

  • Dicyclohexylphosphine Derivatives (e.g., CAS 2565792-19-8): The bulkier dicyclohexylphosphine group increases steric hindrance, favoring enantioselective hydrogenation of ketones (e.g., 95% ee reported for α,β-unsaturated esters) .
  • Methoxy-Substituted Analogues (e.g., CAS 1595319-96-2): The 4-methoxyphenyl group enhances electron density at the phosphorus center, improving catalytic activity in Suzuki-Miyaura couplings (TON > 10,000) .
  • Biphenyl Derivatives (e.g., MW 547.7): Extended aromatic systems enable stronger π-stacking with substrates, critical for asymmetric cyclopropanations .

Reactivity in Metal Complexation

  • The target compound forms stable complexes with Pd(0) and Au(I) , enabling C–C bond formations (e.g., allylic alkylation with >90% ee) .
  • In contrast, xanthene-based derivatives (MW 659.9) exhibit superior stability in Au-catalyzed reactions due to rigid backbone geometry, suppressing catalyst decomposition .

Technical Notes and Research Findings

  • Synthetic Challenges : The tert-butylsulfinamide group requires strict anhydrous conditions during synthesis to prevent racemization .
  • Catalytic Performance : In a 2019 study, the target compound achieved 98% ee in Pd-catalyzed asymmetric allylic amination, outperforming dicyclohexylphosphine analogues (85% ee) under identical conditions .
  • Air Sensitivity : All analogues degrade within 24 hours under ambient conditions, necessitating glove-box handling .

Biological Activity

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, also known by its CAS number 1595319-97-3, is a sulfinamide compound notable for its potential applications in medicinal chemistry, particularly as a ligand in catalysis and as a possible therapeutic agent. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C29H30NOPS
  • Molecular Weight : 471.6 g/mol
  • CAS Number : 1595319-97-3

The biological activity of this compound is primarily attributed to its role as a chiral ligand in various catalytic processes. It has been shown to facilitate asymmetric synthesis, which is crucial in the development of enantiomerically pure pharmaceuticals. The presence of the diphenylphosphino group enhances its coordination properties with transition metals, making it an effective ligand in catalysis.

1. Anticancer Activity

Recent studies have indicated that sulfinamides may possess anticancer properties. For example, research has demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2023)A549 (Lung Cancer)15Induces apoptosis via caspase activation
Johnson et al. (2024)MCF7 (Breast Cancer)20Cell cycle arrest at G1 phase

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of farnesyltransferase, an enzyme implicated in the post-translational modification of proteins involved in cancer progression.

EnzymeInhibition TypeIC50 (µM)
FarnesyltransferaseCompetitive10

Case Study 1: Synthesis and Biological Evaluation

In a study conducted by Lee et al. (2023), this compound was synthesized and evaluated for its biological activity against several cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Ligand Efficiency

A comparative study by Wang et al. (2024) assessed the efficiency of various phosphine ligands in catalyzing asymmetric hydrogenation reactions. The results indicated that this compound exhibited superior performance compared to traditional ligands, showcasing its versatility in synthetic applications.

Q & A

Basic: How can the synthesis of [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide be optimized for high enantiomeric purity?

Answer:
Achieving high enantiomeric purity requires precise control of stereochemistry during the sulfinamide formation and phosphine coupling steps. Key strategies include:

  • Catalyst selection : Use chiral auxiliaries or transition metal catalysts (e.g., Rh or Pd complexes) to enforce stereoselectivity in the coupling of the diphenylphosphino group to the phenylmethyl backbone .
  • Temperature control : Maintain reaction temperatures between -20°C and 25°C during sulfinylation to minimize racemization .
  • Purification : Sequential recrystallization (using hexane/ethyl acetate mixtures) followed by chiral HPLC can isolate enantiomers with ≥95% purity .

Basic: What analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 31^31P NMR are critical for verifying the diphenylphosphino and sulfinamide moieties. For example, the 31^31P NMR signal for the phosphine group typically appears at δ 15–20 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 543.2) and isotopic patterns .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally related sulfinamide-phosphine hybrids .

Advanced: How does the ligand’s phosphine-sulfinamide bifunctionality influence its catalytic activity in asymmetric synthesis?

Answer:
The phosphine moiety acts as a strong σ-donor ligand for transition metals (e.g., Pd or Ru), while the sulfinamide group stabilizes intermediates via hydrogen bonding or steric effects. This dual functionality:

  • Enhances enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by rigidifying the metal center’s coordination sphere .
  • Enables proton-shuttling mechanisms in hydrogenation reactions, as observed in studies of analogous compounds (e.g., 80–95% ee in ketone reductions) .
Ligand Feature Role in Catalysis Example Reaction
Phosphine groupCoordinates to metal, activates substratesSuzuki-Miyaura coupling
Sulfinamide groupStabilizes intermediates via H-bondingAsymmetric hydrogenation

Advanced: How should researchers address contradictions in enantioselectivity data across different reaction conditions?

Answer:
Discrepancies often arise from variations in substrate electronic effects or solvent polarity. Methodological solutions include:

  • Cross-validation : Compare results from multiple analytical techniques (e.g., chiral HPLC vs. optical rotation) to rule out measurement artifacts .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to identify optimal media for stereocontrol .
  • Computational modeling : Use DFT calculations to predict how solvent or substituent effects alter transition-state energetics .

Advanced: What computational modeling approaches are suitable for studying this compound’s interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the sulfinamide’s sulfonyl oxygen as a hydrogen-bond acceptor .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key interaction residues .
  • QSAR modeling : Correlate phosphine substituent electronic parameters (Hammett σ values) with observed bioactivity in lead optimization .

Advanced: What strategies mitigate decomposition during large-scale synthesis?

Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the phosphine group .
  • Batch reactor design : Use jacketed reactors with precise temperature control (±2°C) during exothermic steps (e.g., sulfinylation) .
  • Stabilizers : Add radical scavengers (e.g., BHT) to reaction mixtures to inhibit degradation during storage .

Basic: How is the compound’s stability assessed under different storage conditions?

Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acceptable purity loss is ≤5% .
  • Light sensitivity : UV-vis spectroscopy reveals photodegradation pathways; amber glass vials are recommended for long-term storage .

Advanced: What structural analogs of this compound show improved catalytic or biological performance?

Answer:
Modifications to the phosphine or sulfinamide groups significantly alter activity:

Analog Modification Performance Improvement
Adamantyl-phosphine hybridIncreased steric bulkHigher enantioselectivity (90% ee vs. 75% in parent compound)
Methoxy-substituted sulfinamideEnhanced H-bonding10-fold increase in kinase inhibition potency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Reactant of Route 2
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

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